2-Propylheptan-1-ol
Overview
Description
Gossypol acetic acid is a natural polyphenolic aldehyde derived from the seeds, roots, and stems of cotton plants (Gossypium species). It has been studied extensively for its diverse biological properties, including antifertility, antiviral, antioxidant, antibacterial, antimalarial, and antitumor activities .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its effects on cell division and its potential as an antimicrobial agent.
Medicine: Investigated for its antitumor properties, particularly in the treatment of various cancers. .
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Target of Action
2-Propyl-1-heptanol (2PH) is primarily used in the industrial sector It is a key component in the production of various materials, including plasticizers, resins, processing solvents, and precursors to detergents .
Mode of Action
2PH is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . This process results in a compound that can be used in various industrial applications. For instance, it can be used as a raw material for the manufacture of oleate- and palmitate-based materials used by the cosmetics industry .
Biochemical Pathways
As an industrial compound, 2PH does not participate in any known biochemical pathways in the human body. Its primary role is in the production of other compounds. For example, it is a precursor to Di-propylheptylphthalate (DPHP), a component similar to Di-ethylhexylphthalate (DEHP) and Di-octyl-phtalate (DOP) which are made from 2-Ethyl Hexanol (2-EH) .
Result of Action
The primary result of 2PH’s action is its role in the production of various industrial materials. For example, heat stabilizers manufactured for PVC compounds use similar high boiling and high molecular weight oxo-alcohols, which enhance product performance . A promising application of these alcohols would be as precursors to acrylate monomers, potentially conferring enhanced flexibility .
Action Environment
The action of 2PH is influenced by various environmental factors. For instance, its production process involves the hydroformylation of C4 alkenes, a process that requires specific temperature and pressure conditions . Furthermore, the use of 2PH in various applications, such as the production of plasticizers and solvents, may be influenced by regulatory and environmental considerations .
Safety and Hazards
When handling 2-Propyl-1-heptanol, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Adequate ventilation should be ensured . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used . Precautionary measures against static discharges should be taken .
Biochemical Analysis
Biochemical Properties
It is known that 2-Propyl-1-heptanol is a branched C10 fatty alcohol . It is mainly used as a plasticizer alcohol and as a raw material for making surfactants used in detergents or in industrial cleaning agents for hard surface cleaning .
Molecular Mechanism
It is known that it is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: Gossypol acetic acid can be synthesized from gossypol, which is extracted from cottonseed oil. The synthesis involves the reaction of gossypol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of gossypol acetic acid involves large-scale extraction of gossypol from cottonseed oil followed by its chemical modification. The process includes solvent extraction, filtration, and purification steps to ensure high purity and yield .
Types of Reactions:
Oxidation: Gossypol acetic acid can undergo oxidation reactions, leading to the formation of quinones.
Reduction: It can be reduced to form dihydrogossypol derivatives.
Substitution: Gossypol acetic acid can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydrogossypol derivatives.
Substitution: Various gossypol derivatives with altered functional groups.
Comparison with Similar Compounds
Gossypol acetic acid is unique due to its dual mechanism of action and diverse biological activities. Similar compounds include:
Gossypol: The parent compound, which also exhibits antifertility and antitumor activities.
Apogossypol: A derivative with enhanced antitumor properties.
Gossypolone: Another derivative with potential therapeutic applications.
Gossypol acetic acid stands out due to its ability to target multiple pathways and its potential for use in combination therapies .
Properties
IUPAC Name |
2-propylheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLIQIAXYRMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029302 | |
Record name | 2-Propyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Heptanol, 2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10042-59-8 | |
Record name | 2-Propylheptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10042-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyl-1-heptanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanol, 2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYL-1-HEPTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROZ1V94YZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 2-propyl-1-heptanol according to the provided research?
A1: The research suggests that 2-propyl-1-heptanol can be synthesized via two main routes:
- Guerbet Reaction: This method involves the catalytic coupling of n-pentanol. [] Various factors influence the reaction, including the type of catalyst (VIII group metals like Pt, Pd, Ir, Ru, Rh), support material (C, Al2O3, TiO2, CeO2, ZrO2), reaction temperature, and pressure. []
- Esterification: 2-propyl-1-heptanol can be reacted with phthalic acid in the presence of a solid superacid catalyst to synthesize Di-(2-propyl heptyl) phthalate. [] This method focuses on optimizing reaction conditions like the ratio of alcohol to acid, catalyst dosage, temperature, and time to maximize yield. []
Q2: How do the structural properties of 2-propyl-1-heptanol influence its applications?
A2: While the provided research doesn't delve into the detailed spectroscopic characterization of 2-propyl-1-heptanol, its branched structure significantly impacts its properties and potential applications:
- Surfactant Properties: When 2-propyl-1-heptanol is used to synthesize branched chain glycosides, the resulting molecules exhibit surface-active properties. [] Factors like the degree of polymerization and mixing with other branched alcohols influence the critical micelle concentration (CMC), surface tension, and foaming and emulsifying abilities. []
- Extractant in Liquid-Liquid Equilibrium: The research explores the use of 2-propyl-1-heptanol as an extractant in separating 1,3-propanediol from aqueous solutions. [] Its liquid properties and ability to selectively dissolve specific compounds make it a potential candidate for liquid-liquid extraction processes. []
Q3: What are the limitations of the current research on 2-propyl-1-heptanol?
A3: The provided research primarily focuses on the synthesis and specific applications of 2-propyl-1-heptanol. Further investigation is needed in several areas:
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